molecular formula C21H27N3O4S B5800219 N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No. B5800219
M. Wt: 417.5 g/mol
InChI Key: LYVOWADNAALENM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide" involves several steps, including the formation of sulfonyl derivatives and piperazine substitutions. For example, Khan et al. (2019) described the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides and their alkylated piperazine derivatives, showcasing the complexity of synthesizing such molecules (Khan et al., 2019). Additionally, Sakai et al. (2022) presented reagents for transforming alkyl halides and sulfonates to N-alkylacetamides, highlighting the synthesis versatility of acetamide-related compounds (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with sulfonyl and piperazine groups, has been a subject of interest due to their potential biological applications. Nirogi et al. (2017) detailed the structural characterization of a 5-HT6 receptor antagonist, demonstrating the relevance of molecular structure studies in the development of therapeutic agents (Nirogi et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives involve interactions that highlight their potential as bioactive molecules. For instance, Abbasi et al. (2019) synthesized a series of compounds with potential therapeutic applications, providing insight into the chemical reactivity of similar structures (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties of compounds like "this compound" are crucial for their application and effectiveness. Studies such as those by Olszewska et al. (2011), which characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, provide valuable data on the physical characteristics of these compounds (Olszewska et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, of acetamide derivatives is essential for their development and application. For example, the study of the anodic methoxylation of piperidine derivatives by Golub and Becker (2015) sheds light on the influence of N-acyl and N-sulfonyl groups on their chemical properties, contributing to a deeper understanding of such compounds' chemical behavior (Golub & Becker, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-4-9-20(17(2)14-16)22-21(25)15-23-10-12-24(13-11-23)29(26,27)19-7-5-18(28-3)6-8-19/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVOWADNAALENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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